![molecular formula C20H25Cl2FN4 B1323322 1-[1-[(4-氟苯基)甲基]-1H-苯并咪唑-2-基]-N-甲基-4-哌啶胺二盐酸盐 CAS No. 1134322-93-2](/img/structure/B1323322.png)

1-[1-[(4-氟苯基)甲基]-1H-苯并咪唑-2-基]-N-甲基-4-哌啶胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

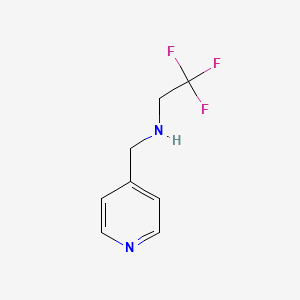

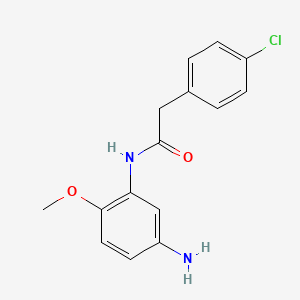

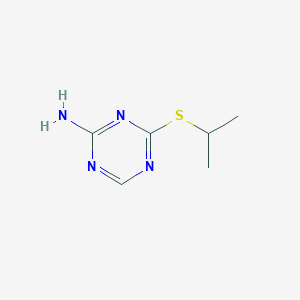

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride is a useful research compound. Its molecular formula is C20H25Cl2FN4 and its molecular weight is 411.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

苯并咪唑衍生物在药物化学中的应用

苯并咪唑及其衍生物,包括本化合物,在药物化学中具有重要意义,通常用作药效基团和特权子结构。它们在各种生物活性中发挥关键作用,使其成为众多药理活性化合物的基本组成部分。已知在其他化合物的特定位置引入苯并咪唑,例如嘌呤,可以提高其活性和选择性。这导致了苯并咪唑杂交物的合成,这些杂交物已被评估其体外抗癌活性,显示出各种生物活性的潜力 (Yimer 和 Fekadu,2015)。

苯并咪唑的合成路线和药理活性

苯并咪唑的重要性不仅限于其生物活性,还包括其合成多功能性。苯并咪唑衍生物已通过各种方法合成,重点是优化其药理特性。这些方法包括传统方法、微波反应器、无溶剂方法和绿色合成方法。苯并咪唑不仅是一种具有广泛药理活性的生物活性化合物,例如抗真菌、抗癌和抗病毒特性,而且其衍生物由于与生物分子的相似性而成为新药发现的先导 (Thapa、Nargund 和 Biradar,2022)。

化学致癌物引起的表观遗传改变

化学诱导的致癌不仅受基因突变的影响,还受表观遗传改变的影响。苯并咪唑衍生物与其他化学试剂一起,已被研究其潜在的表观遗传影响。研究表明,这些化合物可能诱导表观遗传改变,这在致癌过程中起着至关重要的作用,突出了在化学致癌作用中了解基因组和表观基因组的重要性 (Chappell 等人,2016)。

质子泵抑制剂的药物遗传学

质子泵抑制剂 (PPI) 是取代的苯并咪唑化合物,由各种酶代谢。这些酶的遗传变异会影响 PPI 的药物遗传学,从而影响酸性消化性疾病的治疗效果。了解苯并咪唑衍生物(如 PPI)的药物遗传学可以深入了解个性化医疗和优化的治疗策略 (Idaros、Mohammed 和 Hassan,2018)。

作用机制

Target of Action

It is structurally similar to flunarizine , which is a selective calcium antagonist with moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .

Mode of Action

Based on its structural similarity to flunarizine , it may also act as a selective calcium antagonist.

Pharmacokinetics

Flunarizine, a structurally similar compound, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins .

生化分析

Biochemical Properties

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with calcium channels, acting as a calcium antagonist . It also exhibits moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activities . These interactions suggest that the compound can modulate various biochemical pathways, influencing cellular signaling and metabolic processes.

Cellular Effects

The effects of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride on cells are diverse and significant. It has been shown to influence cell function by modulating calcium entry into cells, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to block calcium channels may lead to reduced intracellular calcium levels, impacting processes such as muscle contraction, neurotransmitter release, and cell proliferation. Additionally, its antihistamine and serotonin receptor blocking activities can alter cellular responses to external stimuli, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride exerts its effects through several mechanisms. It binds to calcium channels, inhibiting calcium entry into cells . This inhibition is thought to occur through antagonism of calmodulin, a calcium-binding protein . The compound’s interactions with serotonin and dopamine receptors also contribute to its molecular effects, potentially altering neurotransmitter signaling and receptor activity. These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride can change over time. The compound is well absorbed from the gut, reaching maximal blood plasma concentrations within two to four hours . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that the compound has a long half-life, with steady-state concentrations achieved after several weeks of administration . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing headache frequency and severity . At higher doses, it can cause adverse effects, including drowsiness, weight gain, and extrapyramidal symptoms . Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by the enzyme CYP2D6, resulting in various metabolites, including N-desalkyl and hydroxy derivatives . These metabolic pathways influence the compound’s pharmacokinetics and overall activity within the body. The interactions with metabolic enzymes and cofactors are critical for understanding the compound’s metabolism and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is well absorbed from the gut and readily passes the blood-brain barrier . Its high protein binding (>99%) suggests that it is extensively distributed within the body . These characteristics are important for understanding the compound’s localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride can affect its activity and function. The compound’s ability to bind to calcium channels and other receptors suggests that it may localize to specific cellular compartments, such as the plasma membrane and intracellular organelles . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential effects on cellular processes.

属性

IUPAC Name |

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-N-methylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4.2ClH/c1-22-17-10-12-24(13-11-17)20-23-18-4-2-3-5-19(18)25(20)14-15-6-8-16(21)9-7-15;;/h2-9,17,22H,10-14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGFBTWAPHHQRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

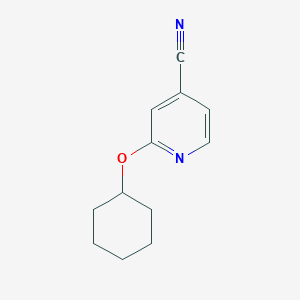

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)